4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione
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Overview
Description
4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions, and a phenylpiperazine moiety, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione typically involves the condensation of 4-phenylpiperazine with a benzoxazine derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include methanol and ethanol, and the reaction may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylpiperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one: Exhibits antimicrobial activity.
6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine: Investigated for its anticancer properties.
Uniqueness
What sets 4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione apart is its unique combination of a benzoxazine core and a phenylpiperazine moiety. This structure provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
90292-04-9 |
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Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]-1,4-benzoxazine-2,3-dione |
InChI |
InChI=1S/C19H19N3O3/c23-18-19(24)25-17-9-5-4-8-16(17)22(18)14-20-10-12-21(13-11-20)15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI Key |
NLECRVWVGHQGKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3OC(=O)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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